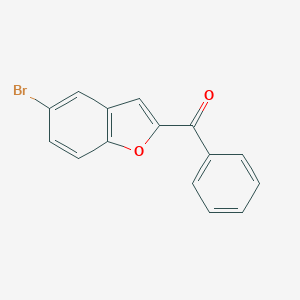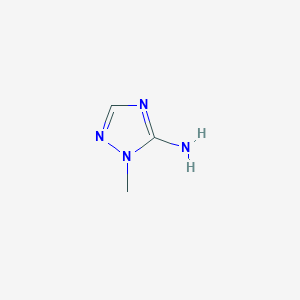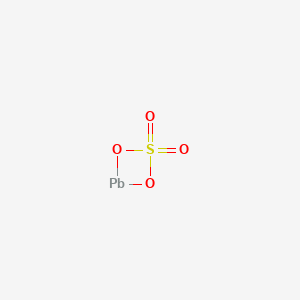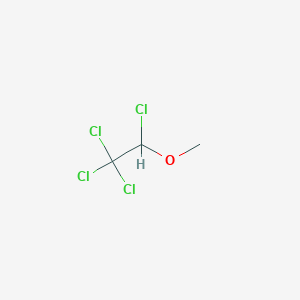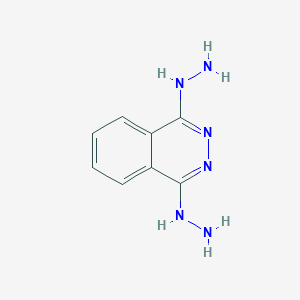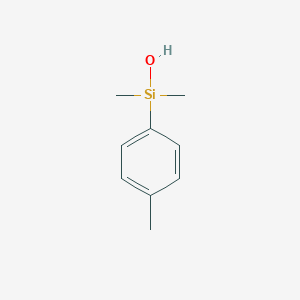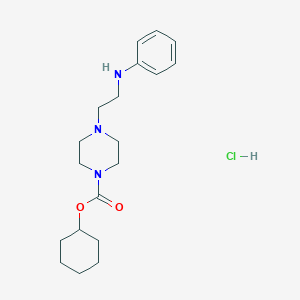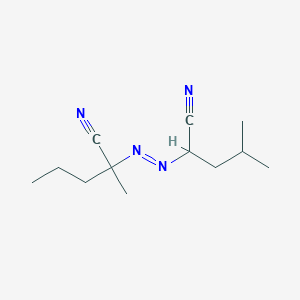
2,4'-Dimethyl-2,2'-azodivaleronitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
'2,4'-Dimethyl-2,2'-azodivaleronitrile' is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is commonly referred to as Vazo 67, and it is a free radical initiator that is widely used in various fields of research, including polymer chemistry, material science, and biochemistry.
Mécanisme D'action
The mechanism of action of '2,4'-Dimethyl-2,2'-azodivaleronitrile' involves the generation of free radicals through thermal decomposition. These free radicals initiate polymerization reactions by reacting with monomers and initiating chain reactions. The high reactivity of this compound makes it an effective initiator for various polymerization reactions.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of '2,4'-Dimethyl-2,2'-azodivaleronitrile' on living organisms. However, studies have shown that this compound can cause skin irritation and allergic reactions in some individuals. It is important to handle this compound with care and follow proper safety protocols during its use.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using '2,4'-Dimethyl-2,2'-azodivaleronitrile' in lab experiments include its high reactivity, which makes it an effective initiator for various polymerization reactions. Additionally, this compound is readily available and relatively inexpensive, making it a popular choice for research. However, the limitations of using this compound include its potential toxicity and the need for proper safety protocols during its use.
Orientations Futures
There are several future directions for research on '2,4'-Dimethyl-2,2'-azodivaleronitrile.' One potential area of research is the development of new and more efficient methods for synthesizing this compound. Additionally, there is a need for further research on the biochemical and physiological effects of this compound on living organisms. Finally, there is a need for research on the potential applications of this compound in other fields, such as medicine and agriculture.
Conclusion
In summary, '2,4'-Dimethyl-2,2'-azodivaleronitrile' is a highly reactive compound that has numerous applications in scientific research, particularly in the field of polymer chemistry. While there are limitations to its use, this compound remains a popular choice for researchers due to its effectiveness as a radical initiator. Further research is needed to fully understand the potential applications and limitations of this compound.
Méthodes De Synthèse
The synthesis of '2,4'-Dimethyl-2,2'-azodivaleronitrile' involves the reaction of 2,4-pentanedione with hydrazine hydrate and sodium nitrite. This reaction produces a yellow crystalline compound that is highly reactive and can initiate radical polymerization reactions.
Applications De Recherche Scientifique
'2,4'-Dimethyl-2,2'-azodivaleronitrile' has numerous applications in scientific research, particularly in the field of polymer chemistry. It is commonly used as a radical initiator for the synthesis of various polymers, including polyacrylates, polystyrene, and polyvinyl chloride. Additionally, this compound is also used in the production of adhesives, coatings, and other materials.
Propriétés
Numéro CAS |
15457-18-8 |
|---|---|
Nom du produit |
2,4'-Dimethyl-2,2'-azodivaleronitrile |
Formule moléculaire |
C12H20N4 |
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
2-[(1-cyano-3-methylbutyl)diazenyl]-2-methylpentanenitrile |
InChI |
InChI=1S/C12H20N4/c1-5-6-12(4,9-14)16-15-11(8-13)7-10(2)3/h10-11H,5-7H2,1-4H3 |
Clé InChI |
CVLPHLARBKIAPB-UHFFFAOYSA-N |
SMILES |
CCCC(C)(C#N)N=NC(CC(C)C)C#N |
SMILES canonique |
CCCC(C)(C#N)N=NC(CC(C)C)C#N |
Autres numéros CAS |
15457-18-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



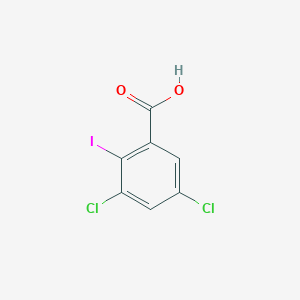
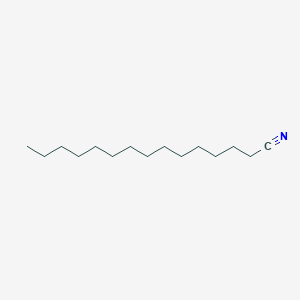
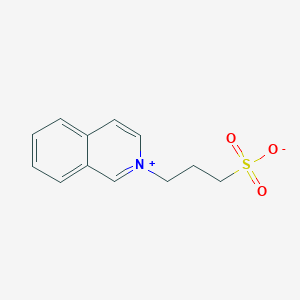
![1-(1H-indol-3-yl)-2-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]ethane-1,2-dione](/img/structure/B103698.png)
![Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-, (8aS)-(9CI)](/img/structure/B103700.png)
![2-[(4-Nitrobenzyl)oxy]benzaldehyde](/img/structure/B103701.png)
